molecular formula C6H15BrN2S B3275973 [(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide CAS No. 6326-39-2

[(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide

Cat. No.: B3275973
CAS No.: 6326-39-2
M. Wt: 227.17 g/mol
InChI Key: DUIBFAUJQDIOSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide is a chemical compound with the molecular formula C6H15BrN2S and a molecular weight of 227.16 . This compound is known for its unique structure, which includes a sulfanyl group attached to a methanimidamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of [(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide involves several steps. One common method includes the reaction of 3-methylbutyl mercaptan with methanimidamide in the presence of hydrobromic acid. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and advanced purification techniques to enhance yield and efficiency.

Chemical Reactions Analysis

[(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

[(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

[(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide can be compared with other similar compounds, such as:

  • [(3-Methylbutyl)sulfanyl]methanimidamide hydrochloride
  • [(3-Methylbutyl)sulfanyl]methanimidamide sulfate

These compounds share similar structures but differ in their counterions, which can influence their solubility, stability, and reactivity. This compound is unique due to its specific hydrobromide counterion, which can affect its chemical behavior and applications .

Properties

IUPAC Name

3-methylbutyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2S.BrH/c1-5(2)3-4-9-6(7)8;/h5H,3-4H2,1-2H3,(H3,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIBFAUJQDIOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC(=N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50713315
Record name 3-Methylbutyl carbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50713315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6326-39-2
Record name NSC30630
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methylbutyl carbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50713315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide
Reactant of Route 2
Reactant of Route 2
[(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide
Reactant of Route 3
Reactant of Route 3
[(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide
Reactant of Route 4
Reactant of Route 4
[(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide
Reactant of Route 5
[(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide
Reactant of Route 6
[(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.